

Excitation and emission spectra of Sulfo-Cyanine5.5 amine

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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An In-depth Technical Guide to the Excitation and Emission Spectra of **Sulfo-Cyanine5.5 Amine**

This guide provides a comprehensive overview of the core spectroscopic properties of **Sulfo-Cyanine5.5 amine**, a far-red, water-soluble fluorescent dye.[1] Designed for researchers, scientists, and drug development professionals, this document details the dye's excitation and emission characteristics, presents a standardized protocol for its spectral analysis, and visualizes the experimental workflow. Sulfo-Cyanine5.5 is a member of the cyanine dye family, noted for its high photostability, strong near-infrared (NIR) fluorescence, and excellent water solubility due to the presence of sulfonate groups.[1][2] These properties make it an ideal candidate for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and the bioconjugation of proteins, antibodies, and nucleic acids.[1][3]

Spectroscopic Properties

The key quantitative spectral data for Sulfo-Cyanine5.5 and its derivatives are summarized below. The dye is characterized by a high molar extinction coefficient, leading to bright fluorescence, and its spectral properties are generally not sensitive to pH.[4] The primary amine group allows for covalent labeling to various biomolecules.[2][5]

| Property | Value | Source |
|---|---|--------|
| Excitation Maximum (λ_{ex}) | ~673 - 678 nm | [4][6] |
| Emission Maximum (λ_{em}) | ~691 - 710 nm | [6][7] |
| Molar Extinction Coefficient (ϵ) | ~198,000 - 250,000 M ⁻¹ cm ⁻¹ | [4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.28 | [4] |
| Stokes Shift | ~19 nm | [1] |

Note: Exact spectral values may vary slightly depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocol: Determination of Fluorescence Spectra

This section outlines a detailed methodology for measuring the excitation and emission spectra of **Sulfo-Cyanine5.5 amine**.

1. Materials and Reagents:

- **Sulfo-Cyanine5.5 amine**
- Solvent: Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or Methanol
- Spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)

2. Stock Solution Preparation:

- Prepare a stock solution of **Sulfo-Cyanine5.5 amine** at a concentration of 1-2 mM in a suitable solvent like DMSO.[8] Due to its high water solubility, aqueous buffers can also be used.[2]

- Store the stock solution at -20°C in the dark to prevent photodegradation.[\[2\]](#)[\[9\]](#)

3. Working Solution Preparation:

- Dilute the stock solution to a working concentration in the desired final buffer (e.g., PBS pH 7.4).
- The final concentration should result in an absorbance maximum below 0.1 at the excitation wavelength to avoid inner filter effects.[\[10\]](#)

4. Absorbance Spectrum Measurement:

- Using a spectrophotometer, measure the absorbance spectrum of the working solution from approximately 500 nm to 800 nm to determine the exact absorbance maximum (λ_{max}).
- Use the same solvent/buffer as a blank reference.

5. Fluorescence Emission Spectrum Measurement:

- Set the excitation wavelength of the fluorometer to the determined absorbance maximum (e.g., ~675 nm).
- Scan the emission spectrum from approximately 685 nm to 800 nm. The peak of this scan represents the emission maximum (λ_{em}).
- Ensure appropriate long-pass filters are used to block scattered excitation light.[\[11\]](#)

6. Fluorescence Excitation Spectrum Measurement:

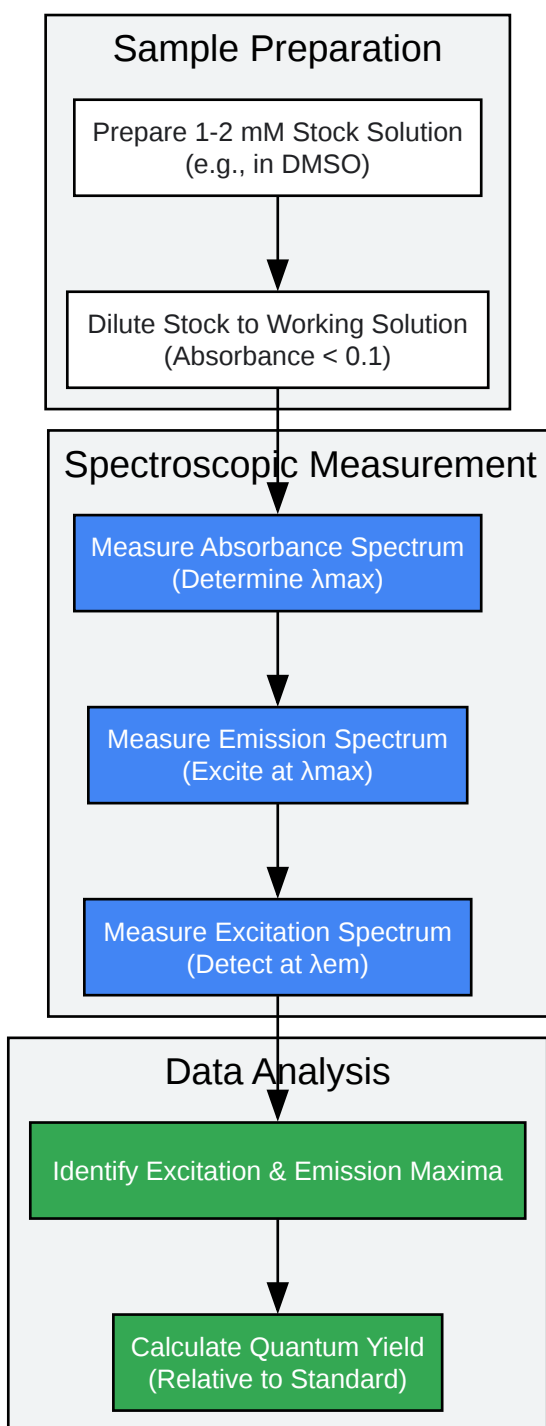
- Set the emission wavelength of the fluorometer to the determined emission maximum (e.g., ~694 nm).
- Scan the excitation spectrum from approximately 550 nm to 685 nm. The peak of this scan should correspond closely to the absorbance maximum.

7. Quantum Yield Determination (Relative Method):

- The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield in the far-red region, such as Nile Blue.[8]
- Measure the integrated fluorescence intensity and absorbance of both the **Sulfo-Cyanine5.5 amine** sample and the reference standard at the same excitation wavelength.
- The quantum yield is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualized Workflow

The following diagram illustrates the general workflow for determining the spectral characteristics of a fluorescent dye like **Sulfo-Cyanine5.5 amine**.



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Caption: Workflow for determining fluorescence spectra.

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References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 9. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]
- 10. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
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